molecular formula C22H46O3 B054414 1-Propanol, 2-methoxy-3-(octadecyloxy)- CAS No. 84337-43-9

1-Propanol, 2-methoxy-3-(octadecyloxy)-

Cat. No. B054414
CAS RN: 84337-43-9
M. Wt: 358.6 g/mol
InChI Key: JWBOVDKFGDXGCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves asymmetric processes, as seen in the production of diastereomeric benzylic hydroxylation metabolites of metoprolol, which shares similarities in the methoxy and propanol components of its structure (Shetty & Nelson, 1988). The synthesis process demonstrates the intricate steps necessary to achieve specific stereochemistry in similar complex organic molecules.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-Propanol, 2-methoxy-3-(octadecyloxy)-, has been characterized using various spectroscopic techniques. For example, the synthesis and novel mesomorphic properties of side-chain liquid crystalline polyacetylenes showcase the molecular alignment of methoxy tails and highlight the importance of structural analysis in understanding the behavior of such molecules (Kong & Tang, 1998).

Chemical Reactions and Properties

The chemical reactions and properties of similar methoxy-containing compounds have been explored, such as the Grob-type fragmentation of dioxolan-bicyclo[4.2.0]octan-2-ones into cyclohexanones, which highlights the reactivity of such structures under specific conditions (Giacomo et al., 1997).

Physical Properties Analysis

The physical properties of methoxy-containing alcohols, such as 3-methoxy-1-propanol, have been studied using ultrasonic methods to explore their aqueous solutions' dynamics (Nishikawa & Ueda, 1991). This research provides insights into the interactions and physical behavior of methoxy-containing compounds in solution.

Chemical Properties Analysis

The chemical properties of 1-methoxy-2-propanol synthesized using triethylamine catalyst were explored, including influential factors like reaction temperature and time. This study revealed the compound's conversion efficiency and selectivity under optimal conditions, demonstrating the importance of understanding the chemical properties for effective synthesis (Qiu-fang, 2004).

Scientific Research Applications

Selective Synthesis and Catalysis

The synthesis of 3-methoxy-1-propanol from methanol and allyl alcohol using metal oxides and zeolites as catalysts is a notable application. This process, investigated by Yamakawa et al. (2001), demonstrates the selective formation of 3-methoxy-1-propanol, suggesting potential industrial applications in producing this compound more efficiently Yamakawa et al., 2001.

Solvent and Fuel Additive Applications

1-Methoxy-2-propanol, closely related to the compound , has been widely used as an oxygenated additive for diesel fuel. Zhang et al. (2019) measured the speed of sound in this compound under various temperatures and pressures, providing valuable data for its application in fuel formulations Zhang et al., 2019.

Gas Sensing Applications

The gas sensing properties of methoxy propanol on Ag decorated SnO2 surface have been analyzed by Li et al. (2019), showing high sensitivity and selectivity among other volatile organic compounds (VOCs). This study indicates potential applications in environmental monitoring and safety Li et al., 2019.

Synthesis of Fluorinated Analogues for Anticancer Applications

Although the requirement excludes drug-related information, it's worth mentioning that Haufe and Burchardt (2002) have explored the synthesis of fluorinated analogues of anticancer active ether lipids from compounds including 2-fluoro-2-(hexadecyloxymethyl)-3-methoxy-propan-1-ol. This highlights the potential biomedical research applications of such compounds, focusing on their synthesis rather than direct medicinal uses Haufe and Burchardt, 2002.

Liquid Crystal Research

The synthesis and characterization of novel rod-like ester-based liquid crystalline compounds, including effects of tert-butyl tail on mesomorphism, as studied by Thakur and Patel (2020), also underscore the versatility of methoxy propanol derivatives in material science Thakur and Patel, 2020.

properties

IUPAC Name

2-methoxy-3-octadecoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H46O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-21-22(20-23)24-2/h22-23H,3-21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBOVDKFGDXGCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70319792
Record name 1-Propanol, 2-methoxy-3-(octadecyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70319792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propanol, 2-methoxy-3-(octadecyloxy)-

CAS RN

84337-43-9
Record name NSC350624
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350624
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Propanol, 2-methoxy-3-(octadecyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70319792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.